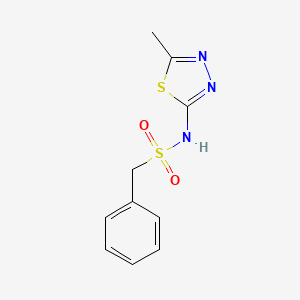
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide, also known as MTM, is a chemical compound that has been widely studied for its potential therapeutic properties. MTM belongs to the class of sulfonamides, which are a group of compounds that have been used as antibiotics and antidiabetic agents. MTM has been found to exhibit antitumor, anti-inflammatory, and antifungal activities.
作用機序
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide is not fully understood. However, it has been proposed that N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide may inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of pH in the body. Inhibition of carbonic anhydrase may lead to a decrease in the growth and proliferation of cancer cells. N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has also been found to inhibit the migration and invasion of cancer cells, which may contribute to its anti-tumor properties. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has been shown to decrease the production of reactive oxygen species, which are molecules that can cause cellular damage and contribute to the development of cancer and other diseases.
実験室実験の利点と制限
One of the advantages of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide in lab experiments is that it has been extensively studied and its properties are well-known. N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide is also relatively easy to synthesize, which makes it readily available for use in experiments. However, one limitation of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
将来の方向性
There are several future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide. One area of research is to further investigate its mechanism of action and to identify specific targets that it may interact with. Another area of research is to explore its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, research could focus on developing new derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide that may have improved properties and efficacy.
合成法
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide can be synthesized by reacting 5-methyl-1,3,4-thiadiazol-2-amine with 1-phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide as a white crystalline solid. The yield of the reaction is typically around 70%.
科学的研究の応用
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has also been shown to have anti-inflammatory properties, which make it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has been found to have antifungal activity against several fungal species, including Candida albicans.
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-8-11-12-10(16-8)13-17(14,15)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCLMDGUNXAYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

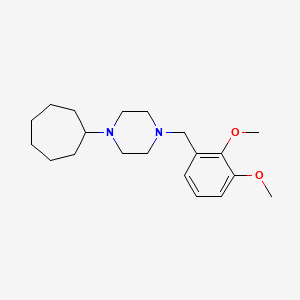
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5726822.png)
![3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide](/img/structure/B5726834.png)
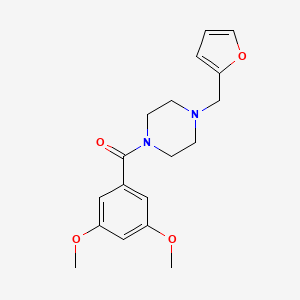
![N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B5726854.png)
![5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5726861.png)
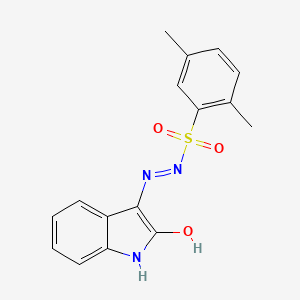
![5,6-dimethyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5726871.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)-N-methylbenzamide](/img/structure/B5726872.png)
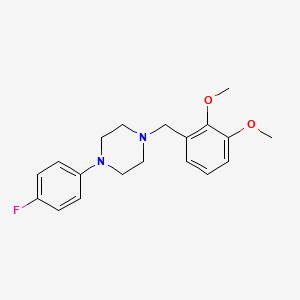
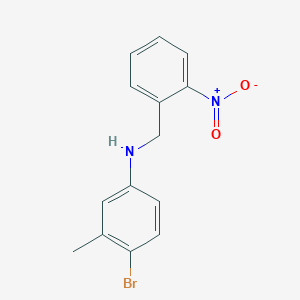
![N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5726907.png)

